molecular formula C10H9NO4 B8752962 6-(2-Nitroethenyl)-1,4-benzodioxane

6-(2-Nitroethenyl)-1,4-benzodioxane

Cat. No. B8752962
M. Wt: 207.18 g/mol
InChI Key: IOQOWPIWGFTIAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Nitroethenyl)-1,4-benzodioxane is a useful research compound. Its molecular formula is C10H9NO4 and its molecular weight is 207.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(2-Nitroethenyl)-1,4-benzodioxane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2-Nitroethenyl)-1,4-benzodioxane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-(2-Nitroethenyl)-1,4-benzodioxane

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

6-(2-nitroethenyl)-2,3-dihydro-1,4-benzodioxine

InChI

InChI=1S/C10H9NO4/c12-11(13)4-3-8-1-2-9-10(7-8)15-6-5-14-9/h1-4,7H,5-6H2

InChI Key

IOQOWPIWGFTIAM-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C=C[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 1,4-benzodioxane-6-carboxaldehyde (10.0 g, 60 mmol) in acetic acid (50 mL) was added nitromethane (6.3 mL, 1.9 eq.) and ammonium acetate (5.1 g, 1.1 eq.). After heating at 110° C. for 4 hours the mixture was cooled to ambient temperature, water (150 mL) was added, and the solid precipitate was collected by filtration. The solid was crystallized from methylene chloride-hexane (1:1, 45 mL) to obtain 7.6 g (61%) of 6-(2-nitroethenyl)-1,4-benzodioxane. To a portion of the solid (3.58 g) dissolved in MeOH-EtOH-AcOEt (1:1:1, 450 mL) was added 10% Pd/C (1.7 g) and concentrated HCl (3.3 mL, 2.3 eq). After shaking on a Parr hydrogenator at 45 psi for 5 hours, the catalyst was removed by filtration through Celite and washed with methanol. Evaporation of the filtrate gave 3.59 g (96%) of 1,4-benzodioxan-6-ethanamine, hydrochloride.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.3 mL
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two

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